4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Overview
Description
4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the CAS Number: 1187830-77-8 . It has a molecular weight of 201.66 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11N3O.ClH/c1-12-8-6-2-3-9-4-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is solid in physical form . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
Reactions and Synthesis Approaches : A study by Voskressensky et al. (2011) demonstrated the reactions of 2-R-4-oxotetrahydropyrido[4,3-d]pyrimidines with activated alkynes in methanol, leading to the formation of pyrimido[4,5-d]azocines and other decomposition products. This research sheds light on the chemical behavior of tetrahydropyrido pyrimidines under certain conditions, expanding the understanding of their reactivity and potential for synthesizing novel compounds Chemistry of Heterocyclic Compounds, 47, 222-228.
Synthetic Methodologies and Structural Insights : Komkov et al. (2008) contributed to the field by synthesizing new substituted 4,6-diamino-7-hydroxypyrido[4,3-d]pyrimidin-5(6H)-ones. Their work highlights an unusual reaction pathway with methylhydrazine, resulting in a product comprising two amineimide fragments, providing valuable insights into novel synthetic routes and structural peculiarities of pyrido pyrimidine derivatives Russian Chemical Bulletin, 57, 2353-2358.
Applications in Material and Chemical Research
Chemical Properties and Applications : The review by Elattar and Mert (2016) on pyrido[4,3-d]pyrimidines outlines the structural features, reactions, and synthetic methodologies associated with this class of compounds. It highlights the use of tetrahydropyrido pyrimidines as starting materials for synthesizing derivatives with potential applications, including the development of tetrahydropteroic acid derivatives and their significance in material and chemical research RSC Advances, 6, 71827-71851.
Advances in Synthetic Chemistry
Innovative Synthetic Techniques : The work of Snieckus et al. (2014) on the synthesis of pyrimido-pyrimidinedithiones and their analogues indicates the potential chemotherapeutic use of these compounds, presenting an advanced synthetic route that enriches the toolbox of heterocyclic chemistry. Their study opens up new pathways for the exploration of biologically interesting molecules through novel synthetic strategies Synfacts, 10, 1019 - 1019.
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-12-8-6-4-9-3-2-7(6)10-5-11-8;/h5,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUVERYJNSKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718500 | |
Record name | 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride | |
CAS RN |
1187830-54-1 | |
Record name | 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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